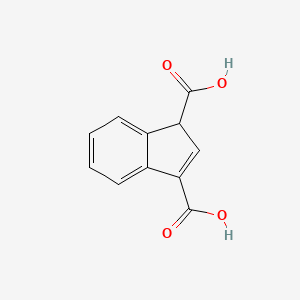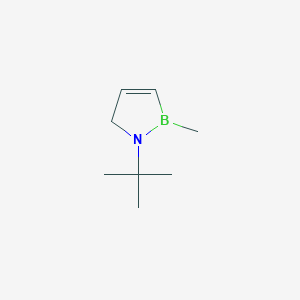
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate is a chemical compound with the molecular formula C26H22O4 It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential health hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate typically involves the acetylation of 1,6-diethoxybenzo(a)pyrene. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid or phosphoric acid. The reaction mixture is heated to facilitate the acetylation process, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into dihydroxy or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydroxy and tetrahydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(1,6-Diethoxybenzo(a)pyren-3-yl) acetate has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a probe for studying metabolic pathways.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and photostability.
Wirkmechanismus
The mechanism of action of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates that interact with DNA, proteins, and other cellular components. These interactions can lead to various biological effects, including mutagenesis and carcinogenesis. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its environmental persistence and potential health hazards.
1,6-Diethoxybenzo(a)pyrene: A precursor in the synthesis of (1,6-Diethoxybenzo(a)pyren-3-yl) acetate.
Benzo(a)pyrene-3,6-dione: An oxidized derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties The presence of ethoxy groups and an acetate moiety enhances its solubility and reactivity compared to its parent compound, benzo(a)pyrene
Eigenschaften
CAS-Nummer |
74192-55-5 |
|---|---|
Molekularformel |
C26H22O4 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(1,6-diethoxybenzo[a]pyren-3-yl) acetate |
InChI |
InChI=1S/C26H22O4/c1-4-28-22-14-23(30-15(3)27)20-12-13-21-24-17(10-11-19(22)25(20)24)16-8-6-7-9-18(16)26(21)29-5-2/h6-14H,4-5H2,1-3H3 |
InChI-Schlüssel |
QTAJOVLVINQNEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C1C=C5)OCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


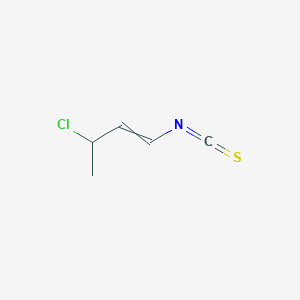
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)

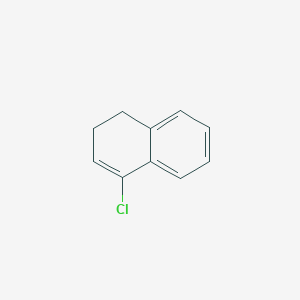

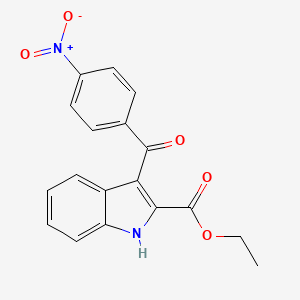
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
![N-[6-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)hexyl]acetamide](/img/structure/B14435390.png)
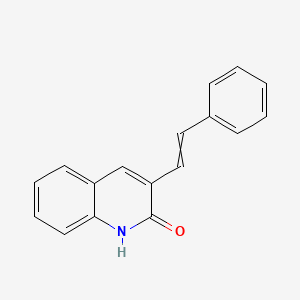
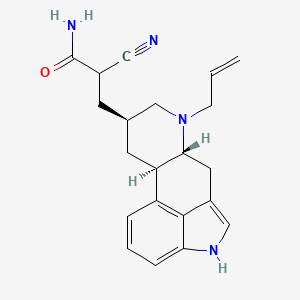
![[Amino(decylamino)methylidene]propanedinitrile](/img/structure/B14435403.png)
![5-Amino-2-{[(4-methyl-1,3-thiazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14435412.png)
